molecular formula C4H6N8O B11077658 (7-Methoxy-tetrazolo[1,5-a][1,3,5]triazin-5-yl)-hydrazine

(7-Methoxy-tetrazolo[1,5-a][1,3,5]triazin-5-yl)-hydrazine

Cat. No.: B11077658
M. Wt: 182.14 g/mol
InChI Key: PRATWIJLWRJWKG-UHFFFAOYSA-N
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Description

5-HYDRAZINO-7-METHOXY[1,2,3,4]TETRAAZOLO[1,5-A][1,3,5]TRIAZINE is a heterocyclic compound that belongs to the class of triazines and tetrazines. These compounds are known for their rich nitrogen content and high chemical stability. The presence of multiple nitrogen atoms in the ring structure provides unique electronic properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-HYDRAZINO-7-METHOXY[1,2,3,4]TETRAAZOLO[1,5-A][1,3,5]TRIAZINE typically involves the reaction of hydrazine derivatives with methoxy-substituted triazines. One common method includes the nucleophilic addition of hydrazine to a methoxy-substituted triazine in the presence of a suitable solvent such as dimethylformamide (DMF) at ambient temperature . The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Advanced techniques like microwave-assisted synthesis and solid-phase synthesis can also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

5-HYDRAZINO-7-METHOXY[1,2,3,4]TETRAAZOLO[1,5-A][1,3,5]TRIAZINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazines .

Scientific Research Applications

5-HYDRAZINO-7-METHOXY[1,2,3,4]TETRAAZOLO[1,5-A][1,3,5]TRIAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-HYDRAZINO-7-METHOXY[1,2,3,4]TETRAAZOLO[1,5-A][1,3,5]TRIAZINE involves its interaction with specific molecular targets and pathways. The compound’s hydrazino and methoxy groups play a crucial role in its biological activity. For instance, the hydrazino group can form hydrogen bonds with biological molecules, while the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes .

Comparison with Similar Compounds

Similar Compounds

    2-HYDRAZINO-4,6-DIMETHOXY-1,3,5-TRIAZINE: Similar structure but with two methoxy groups.

    2,4-DIHYDRAZINO-6-METHOXY-1,3,5-TRIAZINE: Contains two hydrazino groups and one methoxy group.

    2,4,6-TRIHYDRAZINO-1,3,5-TRIAZINE: Contains three hydrazino groups.

Uniqueness

5-HYDRAZINO-7-METHOXY[1,2,3,4]TETRAAZOLO[1,5-A][1,3,5]TRIAZINE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring high nitrogen content and chemical stability .

Properties

Molecular Formula

C4H6N8O

Molecular Weight

182.14 g/mol

IUPAC Name

(7-methoxytetrazolo[1,5-a][1,3,5]triazin-5-yl)hydrazine

InChI

InChI=1S/C4H6N8O/c1-13-4-7-2(8-5)6-3-9-10-11-12(3)4/h5H2,1H3,(H,6,8,9,11)

InChI Key

PRATWIJLWRJWKG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC2=NN=NN21)NN

Origin of Product

United States

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